molecular formula C11H21N B13598557 1-(4-Ethylcyclohexyl)cyclopropan-1-amine

1-(4-Ethylcyclohexyl)cyclopropan-1-amine

Cat. No.: B13598557
M. Wt: 167.29 g/mol
InChI Key: BSINPGNKRKSXNB-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H21N It consists of a cyclopropane ring attached to a cyclohexane ring, which is further substituted with an ethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable cyclohexane derivative. One common method is the reaction of 4-ethylcyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent reductive amination step can be optimized for high yield and purity, often using catalytic hydrogenation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Ethylcyclohexyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylcyclohexyl)cyclopropan-1-amine
  • 1-(4-Propylcyclohexyl)cyclopropan-1-amine
  • 1-(4-Butylcyclohexyl)cyclopropan-1-amine

Uniqueness

1-(4-Ethylcyclohexyl)cyclopropan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of the cyclopropane and cyclohexane rings also contributes to its distinct properties.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclopropan-1-amine

InChI

InChI=1S/C11H21N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h9-10H,2-8,12H2,1H3

InChI Key

BSINPGNKRKSXNB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CC2)N

Origin of Product

United States

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